molecular formula C11H16ClNO B2384047 (3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride CAS No. 1811515-76-0

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride

Cat. No.: B2384047
CAS No.: 1811515-76-0
M. Wt: 213.71
InChI Key: NGSNLLZWPJEGNT-FOKYBFFNSA-N
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Description

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride is a chiral morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to ensure high enantioselectivity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxides, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of chiral compounds on biological systems.

    Industrial Applications: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-3-Methyl-5-phenylmorpholine: The base compound without the hydrochloride group.

    (3R,5R)-3-Methyl-5-phenylmorpholine: A diastereomer with different stereochemistry.

    (3S,5S)-3-Methyl-5-phenylmorpholine: Another diastereomer with different stereochemistry.

Uniqueness

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its diastereomers and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific interactions with biological targets.

Properties

IUPAC Name

(3R,5S)-3-methyl-5-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSNLLZWPJEGNT-FOKYBFFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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